molecular formula C18H17ClO4S B12179265 3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one

3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one

Cat. No.: B12179265
M. Wt: 364.8 g/mol
InChI Key: XATKNMVXXHFTEM-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a hydroxyethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one can be approached through multi-step organic reactions. A possible synthetic route might involve:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Addition of the Hydroxyethylsulfanyl Group: This step might involve a nucleophilic substitution reaction where a hydroxyethylthiol is reacted with an appropriate intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and chlorophenyl groups could play a role in binding to these targets, while the hydroxyethylsulfanyl group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one: Lacks the chlorophenyl and hydroxyethylsulfanyl groups.

    1-(4-Chlorophenyl)-2-(1,3-benzodioxol-5-yl)ethanone: Similar structure but different functional groups.

Uniqueness

The presence of the hydroxyethylsulfanyl group in 3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one makes it unique, potentially offering different reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C18H17ClO4S

Molecular Weight

364.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-3-(2-hydroxyethylsulfanyl)propan-1-one

InChI

InChI=1S/C18H17ClO4S/c19-14-4-1-12(2-5-14)15(21)10-18(24-8-7-20)13-3-6-16-17(9-13)23-11-22-16/h1-6,9,18,20H,7-8,10-11H2

InChI Key

XATKNMVXXHFTEM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=C(C=C3)Cl)SCCO

Origin of Product

United States

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